

2,5-Dimethylpyridin-3-amine CAS number 89943-02-2 data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethylpyridin-3-amine

Cat. No.: B105972

[Get Quote](#)

An In-Depth Technical Guide to **2,5-Dimethylpyridin-3-amine** (CAS: 89943-02-2)

Abstract: This technical guide provides a comprehensive overview of **2,5-Dimethylpyridin-3-amine** (CAS No. 89943-02-2), a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, synthesis, and spectral characteristics. Emphasis is placed on its strategic application in the development of high-value therapeutic agents, particularly chemokine receptor and corticotropin-releasing factor receptor antagonists. Detailed protocols for a representative synthesis and analytical characterization are provided to enable researchers, scientists, and drug development professionals to effectively utilize this versatile molecule in their discovery programs.

Core Compound Identification and Structure

2,5-Dimethylpyridin-3-amine, also known as 3-Amino-2,5-dimethylpyridine, is a substituted aminopyridine. The aminopyridine scaffold is of significant interest in drug discovery due to its unique structural and electronic properties, which allow it to interact with a wide range of biological targets.^{[1][2]} This class of compounds is integral to the synthesis of numerous biologically active molecules.^[3]

The structural arrangement of the methyl and amino groups on the pyridine ring imparts specific reactivity and conformational preferences, making it a valuable synthon for creating complex molecular architectures.

Caption: Chemical structure of **2,5-Dimethylpyridin-3-amine**.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. While extensive experimental data for this specific isomer is not widely published, the table below consolidates known information and theoretically expected characteristics.

Table 1: Physicochemical Properties of 2,5-Dimethylpyridin-3-amine

Property	Value	Source/Comment
CAS Number	89943-02-2	[4]
Molecular Formula	C ₇ H ₁₀ N ₂	[4]
Molecular Weight	122.17 g/mol	[4]
IUPAC Name	2,5-dimethylpyridin-3-amine	-
Synonyms	3-Amino-2,5-dimethylpyridine	[4]
Appearance	Not specified. Expected to be a solid or liquid at room temp.	General knowledge of similar compounds.
Melting Point	Data not available in searched literature.	-
Boiling Point	Data not available in searched literature.	Primary amines exhibit hydrogen bonding, leading to higher boiling points than alkanes of similar mass but lower than corresponding alcohols. [5]

| Solubility | Data not available. Expected to be soluble in organic solvents. | The amine group allows for hydrogen bonding, suggesting some water solubility, which decreases with larger alkyl substitution.[\[5\]](#)[\[6\]](#) |

Table 2: Predicted Spectroscopic Data

Technique	Predicted Characteristic Peaks
¹ H NMR	(CDCl ₃ , 400 MHz): δ ~7.7-7.9 ppm (d, 1H, H-6), ~6.9-7.1 ppm (d, 1H, H-4), ~3.5-4.0 ppm (br s, 2H, -NH ₂), ~2.4 ppm (s, 3H, C5-CH ₃), ~2.2 ppm (s, 3H, C2-CH ₃). Chemical shifts are estimates based on pyridine derivatives.[7]
¹³ C NMR	(CDCl ₃ , 101 MHz): Aromatic carbons expected in the δ 115-150 ppm range. The carbon bearing the amino group (C3) would be significantly shielded. Two distinct methyl carbon signals are expected around δ 15-25 ppm.[8]
FT-IR	(KBr, cm ⁻¹): ~3450-3300 (N-H stretch, two bands for primary amine), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1620-1580 (C=C and C=N ring stretching).

| Mass Spec. | (EI): m/z (%): 122 (M⁺), 107 (M⁺ - CH₃). The molecular ion peak is expected to be prominent. |

Synthesis and Chemical Reactivity

The primary amino group on the electron-rich pyridine ring is a versatile functional handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and transition-metal-catalyzed cross-coupling reactions.

Representative Synthetic Pathway

A common and industrially viable route to aminopyridines is the chemical reduction of the corresponding nitropyridine precursor.[9] The synthesis of **2,5-Dimethylpyridin-3-amine** would logically proceed from 2,5-Dimethyl-3-nitropyridine.[10] The choice of reducing agent is critical and depends on the desired scale, cost, and functional group tolerance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. labsolu.ca [labsolu.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 10. 2,5-diMethylpyridin-3-aMine | 89943-02-2 [chemicalbook.com]
- To cite this document: BenchChem. [2,5-Dimethylpyridin-3-amine CAS number 89943-02-2 data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105972#2-5-dimethylpyridin-3-amine-cas-number-89943-02-2-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com